molecular formula C7H9BrN2O B13663249 1-(6-Aminopyridin-3-yl)ethanone hydrobromide

1-(6-Aminopyridin-3-yl)ethanone hydrobromide

Cat. No.: B13663249
M. Wt: 217.06 g/mol
InChI Key: OQCMYDCVFNATRJ-UHFFFAOYSA-N
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Description

1-(6-Aminopyridin-3-yl)ethanone hydrobromide is a chemical compound with the molecular formula C7H9BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Aminopyridin-3-yl)ethanone hydrobromide typically involves the reaction of 6-aminopyridine with ethanone under specific conditions. The reaction is often carried out in the presence of a hydrobromic acid catalyst to facilitate the formation of the hydrobromide salt. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters to ensure consistent quality and high yield. The compound is then purified through crystallization or other separation techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(6-Aminopyridin-3-yl)ethanone hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction could produce various amines. Substitution reactions can lead to a wide range of substituted pyridine derivatives.

Scientific Research Applications

1-(6-Aminopyridin-3-yl)ethanone hydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Aminopyridin-3-yl)ethanone hydrobromide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Aminopyridin-3-yl)ethanone: A similar compound with the amino group in a different position on the pyridine ring.

    3-(6-Aminopyridin-3-yl)-N-methyl-N-[(1-methyl-1H-indol-2-yl)methyl]amine: Another derivative with additional functional groups.

Uniqueness

1-(6-Aminopyridin-3-yl)ethanone hydrobromide is unique due to its specific substitution pattern on the pyridine ring and the presence of the hydrobromide salt. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

1-(6-aminopyridin-3-yl)ethanone;hydrobromide

InChI

InChI=1S/C7H8N2O.BrH/c1-5(10)6-2-3-7(8)9-4-6;/h2-4H,1H3,(H2,8,9);1H

InChI Key

OQCMYDCVFNATRJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(C=C1)N.Br

Origin of Product

United States

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